molecular formula C31H46NOPS B15328838 (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15328838
M. Wt: 511.7 g/mol
InChI Key: PYPAPVWEZJWYCQ-KIYCQYGCSA-N
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Description

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organosulfur compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of organometallic catalysts for coupling reactions. For instance, the synthesis of o-tolyl benzonitrile, a related compound, often employs Pd-catalyzed or Ni-catalyzed Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for such complex compounds often rely on high-yield catalytic processes. The use of Ni-catalysts can be an alternative to the more expensive Pd-catalysts, making the process more cost-effective for bulk manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group typically yields sulfonamides, while reduction of the phosphanyl group can lead to phosphines .

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various organic transformations .

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of pharmaceuticals, particularly those involving complex organic molecules. Its ability to undergo multiple types of reactions makes it a versatile building block .

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials and specialty chemicals .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form strong hydrogen bonds, while the phosphanyl group can coordinate with metal centers, facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

N-[(S)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h12-16,21-23,25-26,30H,6-11,17-20H2,1-5H3/t30-,35?/m0/s1

InChI Key

PYPAPVWEZJWYCQ-KIYCQYGCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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